Thiazina

Description

Properties

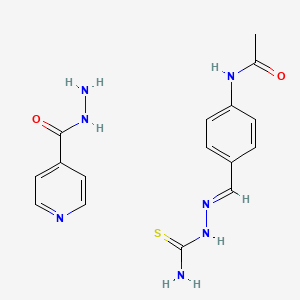

CAS No. |

62682-46-6 |

|---|---|

Molecular Formula |

C16H19N7O2S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide;pyridine-4-carbohydrazide |

InChI |

InChI=1S/C10H12N4OS.C6H7N3O/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16;7-9-6(10)5-1-3-8-4-2-5/h2-6H,1H3,(H,13,15)(H3,11,14,16);1-4H,7H2,(H,9,10)/b12-6+; |

InChI Key |

JQQQEJZYKNGYBP-WXIWBVQFSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N.C1=CN=CC=C1C(=O)NN |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N.C1=CN=CC=C1C(=O)NN |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N.C1=CN=CC=C1C(=O)NN |

Other CAS No. |

62682-46-6 |

Synonyms |

isazone isozone TB 450 TB-450 Thiazina |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiazina and Its Derivatives

Classical and Established Synthetic Routes to Thiazina Core Structures

Traditional methods for the synthesis of the thiazina scaffold have laid a crucial foundation for the development of a diverse library of these heterocyclic compounds. These routes often involve condensation and cyclization reactions, which have been refined over the years to also produce complex, multi-substituted derivatives.

Condensation reactions are a cornerstone in the synthesis of the 1,3-thiazine ring. A prevalent method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with a sulfur- and nitrogen-containing reagent such as thiourea (B124793) or its derivatives. This approach typically proceeds via a Michael addition of the sulfur nucleophile to the enone system, followed by an intramolecular condensation and cyclization to furnish the dihydro-1,3-thiazine ring.

For instance, the reaction of chalcones with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of 2-imino-1,3-thiazine derivatives. actascientific.com A multi-step reaction sequence can involve the initial synthesis of Schiff bases by condensing p-aminoacetophenone with substituted benzaldehydes. These Schiff bases are then converted to chalcones, which subsequently undergo cyclization with thiourea in the presence of sodium hydroxide in ethanol to yield the final 1,3-thiazine derivatives. derpharmachemica.com

Another established route involves the condensation of β-naphthol with aromatic aldehydes, followed by a thia-Michael addition and subsequent cyclodehydration to form 1,3-thiazine derivatives. This one-pot, four-component synthesis can be efficiently catalyzed by iodine. researchgate.net

Table 1: Examples of Condensation Reactions for Thiazina Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| Chalcones and Thiourea | aq. KOH, Ethanol | 4-(2-hydroxy-3-nitro-5-chlorophenyl)-6-aryl-2-imino-6H-1,3-thiazines | actascientific.com |

| Schiff base-derived chalcones and Thiourea | NaOH, Ethanol, Reflux | 1,3-Thiazine derivatives | derpharmachemica.com |

| β-Naphthol, Aromatic aldehydes, Thia-Michael donor | Iodine catalyst | 1,3-Thiazine derivatives | researchgate.net |

| Substituted acetophenones, Aromatic aldehydes, Thiourea | Ceric ammonium (B1175870) nitrate (B79036) (CAN), Polyethylene glycol (PEG) 400, 45 °C | 1,3-Thiazine derivatives | nih.gov |

Cyclization reactions represent another fundamental strategy for constructing the thiazina core. These reactions can be intramolecular, where a pre-functionalized linear precursor undergoes ring closure, or intermolecular, involving the reaction of two or more components in a cycloaddition manner.

A notable example is the gold-catalyzed intramolecular cyclization of thioureas bearing a terminal alkynyl group. This methodology provides a route to 1,3-thiazine derivatives with excellent yields and short reaction times. Interestingly, depending on the state of the compound, different tautomers can be isolated, with the 1,3-thiazinane (B8806883) isomer being present in the crystal state and the 1,3-thiazine isomer being the sole form in solution. nih.gov

Intramolecular cyclization of 1,1-disubstituted 3-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylidene)thioureas, formed from the reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with N-nucleophiles, can be induced by a base such as potassium carbonate or triethylamine (B128534) in DMF to yield 2-dialkylamino-6H-1,3-thiazines. researchgate.net Furthermore, pyrimido[2,1-b]1,3-thiazine derivatives have been synthesized through the cyclization of 4,6-diamino-1H-pyrimidine-2-thione. ajpsonline.com

The synthesis of complex and highly functionalized thiazina derivatives often necessitates multi-step reaction sequences. These strategies allow for the introduction of various substituents and the construction of fused ring systems, which can be crucial for modulating the biological activity of the final compounds.

One such approach involves a solid-phase synthesis of 1,3-thiazine-5-carboxylates on Wang resin. This method includes acetoacetylation, followed by a Knoevenagel condensation and an acid-promoted ring-closure reaction with thioureas. A subsequent four-step post-cleavage modification of the thiazine-5-carboxylates can lead to a diverse library of esters or amides. researchgate.netunits.it

Another multi-step synthesis of 1,3-benzothiazin-4-ones involves the initial condensation of aromatic amines with aromatic carbonyl compounds to form a Schiff base intermediate. This intermediate is then coupled with thiosalicylic acid in toluene (B28343) at reflux temperature to yield the final bicyclic product. easpublisher.com The synthesis of dithieno derpharmachemica.comCurrent time information in Los Angeles, CA, US.thiazines, which are congeners of phenothiazine (B1677639), has been achieved through a five-step synthesis, with a key step being a nucleophilic aromatic substitution to form a 2,3′-dithienyl sulfide. mdpi.com

Cyclization Reactions in Thiazina Synthesis

Green Chemistry Approaches in Thiazina Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazinas. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in this regard.

Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of thiazina derivatives. nih.gov This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products compared to conventional heating methods.

A solvent-free, three-component reaction of aromatic aldehydes, thiourea, and vinylbenzene in the presence of trimethylsilyl (B98337) chloride (TMSCl) under microwave irradiation efficiently produces 5,6-dihydro-4H-1,3-thiazines in very short reaction times with good to excellent yields and high diastereoselectivity. tandfonline.com One-pot cascade reactions of N-acylglycines, acetic anhydride, sodium acetate, aromatic aldehydes, and ammonium N-aryldithiocarbamates under solvent-free microwave conditions also yield highly functionalized perhydro-2-thioxo-1,3-thiazin-4-ones. researchgate.net Additionally, the synthesis of pyridothiazines has been achieved with higher yields and in shorter times using microwave assistance compared to conventional methods. nih.gov

Table 2: Microwave-Assisted Synthesis of Thiazina Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Time | Reference |

| Aromatic aldehyde, Thiourea, Vinylbenzene | TMSCl, Solvent-free, 120W MW | 2-Amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines | Good to Excellent | 3 min | tandfonline.com |

| N-acylglycines, Acetic anhydride, NaOAc, Aromatic aldehydes, Ammonium N-aryldithiocarbamates | Solvent-free, MW | 5-Acylamino-3,6-diarylperhydro-2-thioxo-1,3-thiazin-4-ones | - | - | researchgate.net |

| 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide derivatives | Various reagents, MW | Pyridothiazines | Higher than conventional | Shorter than conventional | nih.gov |

| 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one, Thiourea | MW | 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | - | - | nih.gov |

Ultrasonic irradiation is another green chemistry tool that utilizes acoustic cavitation to enhance chemical reactivity. This technique often leads to shorter reaction times, higher yields, and milder reaction conditions.

A facile sonochemical route for the synthesis of benzo Current time information in Los Angeles, CA, US.clockss.orgthiazine (B8601807) derivatives has been reported. This one-pot, multicomponent, intramolecular C-H activation reaction proceeds from isocyanides, aniline, and a benzoyl(acetyl) isothiocyanate adduct, catalyzed by copper(I) iodide in acetone (B3395972) at 30 °C. The use of ultrasound significantly reduces reaction times and provides pure products in high yields without the need for column chromatography. nih.gov While many studies focus on thiazole (B1198619) synthesis, the principles are applicable to thiazine synthesis. For example, ultrasound-assisted synthesis of thiazole derivatives using a biocatalyst has been shown to be efficient, with mild reaction conditions, quick reaction times, and high yields. nih.govacs.org The development of sonochemical methods for 1,3,5-triazine (B166579) derivatives also highlights the potential of this technology for the synthesis of related heterocyclic systems like thiazines, offering rapid and environmentally friendly routes. mdpi.com

Solvent-Free and Reduced Solvent Conditions in Thiazina Synthesis

The development of solvent-free and reduced solvent synthetic methods for thiazina derivatives aligns with the principles of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. Researchers have successfully synthesized various thiazina derivatives under these conditions, often with improved yields and shorter reaction times.

One notable approach involves the one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives from primary amines, carbon disulfide, and acryloyl chloride. This reaction proceeds at room temperature within 15 minutes without the need for a catalyst, offering a simple and efficient route to these compounds. researchgate.net Similarly, a solvent-free, one-pot stereoselective synthesis of 1,3-thiazinane-2-thione (B1272399) derivatives has been achieved by reacting primary amines, carbon disulfide, and α,β-unsaturated aldehydes, resulting in high yields of 85–89%. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for solvent-free thiazina synthesis. For instance, 1,3-thiazine derivatives have been prepared by the microwave irradiation of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one and thiourea. mdpi.com Another green preparative strategy under microwave conditions involves the reaction of benzaldehyde (B42025) and N-aryldithio carbamic acid to produce 1,3-thiazine derivatives. rsc.org Furthermore, a catalyst and solvent-free synthesis of benzo[d]thiazole- dut.ac.zascirp.org-thiazine hybrids has been developed using microwave irradiation of benzo[d]thiazol-2-amines, isothiocyanates, and dialkyl acetylenedicarboxylates, which avoids tedious workup and purification steps. researchgate.net

The use of greener solvents is another strategy to reduce the environmental footprint of thiazina synthesis. While dichloromethane (B109758) has been a common solvent, researchers have explored alternatives. For example, in the three-component synthesis of fused thiazine-dicarboxylates, acetone was identified as a viable greener solvent, although it provided lower yields compared to dichloromethane. semanticscholar.orgmdpi.com In some cases, the choice of solvent can even direct the reaction toward different products. For instance, the reaction of thiourea and alkyl propiolates can yield different isomers of 2-amino-4H-1,3-thiazin-4-one depending on the solvent used, with ethanol, isopropanol, and water leading to the formation of various isomers. researchgate.net

Table 1: Examples of Solvent-Free and Reduced Solvent Syntheses of Thiazina Derivatives

| Product | Reactants | Conditions | Yield (%) | Reference |

| 2-Thioxo-1,3-thiazinane-4-one derivatives | Primary amines, Carbon disulfide, Acryloyl chloride | Solvent-free, Room temperature, 15 min | Good | researchgate.net |

| 1,3-Thiazinane-2-thione derivatives | Primary amines, Carbon disulfide, α,β-Unsaturated aldehydes | Solvent-free, One-pot | 85-89 | nih.gov |

| 1,3-Thiazine derivatives | 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one, Thiourea | Microwave-assisted | Potent | mdpi.com |

| Benzo[d]thiazole- dut.ac.zascirp.org-thiazine hybrids | Benzo[d]thiazol-2-amines, Isothiocyanates, Dialkyl acetylenedicarboxylates | Microwave-assisted, Catalyst-free, Solvent-free | - | researchgate.net |

| Fused Thiazine-dicarboxylates | Isocyanide, Acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one derivatives | Acetone (greener solvent) | Average | semanticscholar.orgmdpi.com |

Catalytic Approaches for Sustainable Thiazina Production

Catalytic methods play a crucial role in developing sustainable synthetic routes to thiazina derivatives by enhancing reaction rates, selectivity, and efficiency, often under milder conditions. A variety of catalysts, including nanoparticles, acids, and metal complexes, have been employed.

Zinc oxide (ZnO) nanoparticles have proven to be an effective and reusable catalyst for the synthesis of thiazine derivatives. environcj.inresearchgate.net This method is noted for its cost-effectiveness, high yields, and reduced reaction times, presenting an environmentally friendly pathway for producing a range of thiazina compounds. environcj.inresearchgate.net The catalyst can be recovered and reused without a significant loss in activity, making the process economically and ecologically advantageous. environcj.inresearchgate.net

Natural catalysts have also been explored. For instance, the synthesis of 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones has been achieved through the condensation of 3-arylamino-2-cyano-3-mercapto-acrylamides with various aldehydes under microwave irradiation using lemon juice as a natural catalyst and solvent. researchgate.net

Other catalytic systems include the use of potassium hydroxide (KOH) and piperidine (B6355638) for the cyclization of chalcones with diphenylthiourea in ethanol to form thiazine compounds. mdpi.com Cesium carbonate (Cs₂CO₃) has been used as a catalyst in the one-pot synthesis of pyridazino[4,5-b] dut.ac.zabepls.comthiazine-diones. mdpi.com Gold catalysts have been reported for the formation of 1,3-thiazines and the isolation of their uncommon tautomers. rsc.org

N-Heterocyclic carbenes (NHCs) have been utilized in the enantioselective synthesis of functionalized 1,3-thiazin-4-ones through a [3+3] annulation of thioamides and modified enals. acs.org This process, initiated by a thia-Michael addition to a catalytically generated α,β-unsaturated acylazolium intermediate, provides a direct route to these chiral compounds. acs.org

Table 2: Catalytic Approaches in Thiazina Synthesis

| Catalyst | Reaction Type | Product | Advantages | Reference |

| ZnO Nanoparticles | Condensation | Thiazine derivatives | Cost-effective, high yield, reusable, environmentally friendly | environcj.inresearchgate.net |

| Lemon Juice | Condensation | 6-Arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones | Natural catalyst, green solvent | researchgate.net |

| KOH/Piperidine | Cyclization | Thiazine derivatives | - | mdpi.com |

| Cs₂CO₃ | One-pot cyclization | Pyridazino[4,5-b] dut.ac.zabepls.comthiazine-diones | High efficiency, transition metal-free | mdpi.com |

| Gold Catalyst | Cyclization | 1,3-Thiazine derivatives | Formation of uncommon tautomers | rsc.org |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enantioselective 1,3-Thiazin-4-ones | High enantioselectivity, operational simplicity | acs.org |

Novel Reaction Pathways and Emerging Methodologies for Thiazina Scaffolds

The quest for novel and efficient methods to construct the thiazina core continues to drive innovation in synthetic organic chemistry. Emerging methodologies focus on photocatalysis, stereoselective synthesis, and new cycloaddition and annulation strategies.

Photocatalytic Synthesis of Thiazina-Related Compounds

Photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, harnessing light energy to drive chemical transformations. While the direct photocatalytic synthesis of the thiazina ring is an area of ongoing research, the principles of photocatalysis are relevant. Thiazine dyes themselves are often used as photosensitizers in photocatalytic reactions, such as in the degradation of pollutants using titanium dioxide (TiO₂) photocatalysts. frontiersin.orgrsc.org This process involves the excitation of the dye by light, followed by electron transfer to the semiconductor, generating reactive oxygen species that can drive chemical reactions. frontiersin.org These principles could potentially be adapted for the constructive synthesis of complex molecules. The use of photoredox catalysis, in general, provides novel pathways for creating C-C and C-X bonds, which are fundamental to the synthesis of heterocyclic compounds. rsc.org

Regioselective and Stereoselective Syntheses of Thiazina Derivatives

Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex thiazina derivatives. Several successful strategies have been reported.

A highly regioselective [4+2] cycloaddition reaction between azatrienes and sulfene (B1252967) has been described for the synthesis of functionalized thiazine-dioxide derivatives. dut.ac.zascirp.org This reaction exclusively yields the [4+2] cycloadduct, demonstrating excellent control over the regiochemical outcome. dut.ac.zascirp.org Another example is the regioselective synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.orgresearchgate.net The reaction proceeds via a regioselective opening of the epoxide ring by the sulfur atom. acgpubs.orgresearchgate.net A general one-pot regioselective synthesis of 1,2-benzothiazine 1,1-dioxides has also been developed using a domino Stille-like/azacyclization reaction. nih.gov

Stereoselective synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines has been achieved through an intramolecular sulfa-Michael reaction of allyl thiourea. pharmacophorejournal.com The stereospecificity of reactions involving episulfides has also been demonstrated, where isomeric thiazolines are produced from cis- and trans-2-butene episulfides. researchgate.net Furthermore, a stereoselective one-pot synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines has been developed from primary allylamines derived from Morita–Baylis–Hillman acetates. acs.org

Explorations in New Annulation and Cycloaddition Reactions for Thiazina Frameworks

The development of novel annulation and cycloaddition reactions provides powerful tools for the construction of diverse thiazina frameworks.

A notable example is the [4+2] cycloaddition of 1-azadienes with a sulfene dienophile, which represents a novel approach to functionalized thiazine-dioxide scaffolds. scirp.org Researchers have also explored [3+3] heteroannulative coupling, where β-ketothioamide reacts with epichlorohydrin (B41342) to form 1,3-thiazinanes. researchgate.net N-Heterocyclic carbene (NHC)-catalyzed [3+3] annulation of thioamides with modified enals offers an enantioselective route to functionalized 1,3-thiazin-4-ones. acs.org

Furthermore, isoquinolinium 1,4-zwitterionic thiolates have been utilized in formal [5+1] and [5+2] cycloaddition reactions to assemble isoquinoline-fused thiazines and thiazepines, respectively. researchgate.net Highly efficient asymmetric [3+2] cycloaddition reactions of thiazolium salts with electron-deficient components, catalyzed by chiral N,N'-dioxide/metal complexes, have been developed to access enantioenriched hydropyrrolo-thiazoles, which can be further transformed into pyrrolo- dut.ac.zabepls.comthiazine derivatives. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of Thiazina Compounds

High-Resolution Spectroscopic Analysis for Thiazina Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the intricate three-dimensional structures of thiazine (B8601807) derivatives. These methods offer precise insights into the atomic arrangement, bonding, and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the isomers and conformational preferences of thiazine compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In the study of tricyclic 1,2-thiazine derivatives, ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. nih.gov For instance, in various synthesized tricyclic 1,2-thiazine derivatives, proton signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms appear as triplets, indicating their coupling with neighboring protons. nih.gov Aromatic protons typically resonate in the downfield region of the spectrum as multiplets. nih.gov The conformation of cyclohexane-condensed thiazines has been investigated, revealing that cis isomers can be conformationally homogeneous. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In dicationic structures of bis nih.govbenzothieno nih.govsciensage.infothiazine isomers, ¹³C NMR is used for characterization. rsc.orgrsc.org The chemical shifts of carbonyl carbons and aromatic carbons in various thiazine derivatives have been extensively documented, aiding in the confirmation of their structures. nih.govnih.gov For example, the C=N carbon in 2-phenylaminodihydro-1,3-thiazine appears at a downfield shift of δ 165.38 ppm, which is distinct from the C=N signal in its imine tautomer, 2-phenyliminotetrahydro-1,3-thiazine, observed at δ 152.16 ppm. eurjchem.com This significant difference in chemical shifts allows for the clear differentiation between the amino and imino tautomeric forms. eurjchem.com

The conformational analysis of 4,5,6-triphenyl-tetrahydro-1,3-thiazine-2-thiones and their N-alkyl derivatives has been determined using ¹H NMR spectroscopy, highlighting the influence of substituents on the ring conformation. lvb.lt Detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the assignment of specific stereochemistry and conformational preferences in these complex molecules. researchgate.netlvb.lt

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Selected Thiazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Phenylaminodihydro-1,3-thiazine | CDCl₃ | 8.08 (s, 1H, N-H), 7.37 (t, 2H, Ar-H), 7.31 (t, 1H, Ar-H), 7.25 (d, 2H, Ar-H), 3.59 (t, 2H, CH₂), 3.11 (t, 2H, CH₂), 2.12-2.20 (m, 2H, CH₂) | 165.38 (C=N), 134.79 (Ar-C), 129.21 (2C, Ar-C), 127.70 (Ar-C), 125.66 (2C, Ar-C), 41.06 (CH₂-N), 26.54 (CH₂-S), 20.46 (CH₂) | eurjchem.com |

| 2-Phenyliminotetrahydro-1,3-thiazine | CDCl₃ | 7.24 (t, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 6.99 (t, 1H, Ar-H), 6.47 (bs, 1H, N-H), 3.37 (t, 2H, CH₂), 2.93 (t, 2H, CH₂), 1.90-2.05 (m, 2H, CH₂) | 152.16 (C=N), 146.73 (Ar-C), 128.80 (2C, Ar-C), 122.72 (Ar-C), 122.25 (2C, Ar-C), 43.04 (CH₂-N), 27.11 (CH₂-S), 22.74 (CH₂) | eurjchem.com |

| 7-Methoxy-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 7.69 (d, 1H), 6.87 (dd, 1H), 6.73 (d, 1H), 3.92 (s, 3H), 2.66 (s, 3H) | 176.7, 166.7, 156.1, 130.2, 113.5, 110.0, 103.0, 56.4, 23.7 | nih.gov |

| 1,2-Bis(2-thiazolin-2-ylsulfanyl)ethane | DMSO-d₆ | 4.22 (t, 4H, CH₂), 3.44 (t, 4H, CH₂), 3.41 (t, 4H, CH₂) | Not specified | scirp.org |

| 1,3-Bis(4,5-Dihydro-1,3-thiazin-2-ylsulfanyl)propane | DMSO-d₆ | 3.76 (t, 4H, CH₂), 3.19 (t, 4H, CH₂), 3.08 (t, 4H, CH₂), 1.92 (t, 4H, CH₂), 1.89 (m, 4H, CH₂) | Not specified | scirp.org |

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight and elucidating the fragmentation patterns of thiazine compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. nih.govnih.gov

The fragmentation patterns observed in the mass spectra of thiazine derivatives offer valuable structural information. For instance, the mass spectra of thiazole (B1198619) and imidazolidine (B613845) derivatives, which share structural similarities with thiazines, show characteristic fragmentation pathways. niscpr.res.inresearchgate.net The molecular ion peak is often observed, and its fragmentation can reveal the loss of specific substituent groups or cleavage of the heterocyclic ring. niscpr.res.inresearchgate.netresearchgate.net In the case of some 1,2,3-thiadiazole (B1210528) derivatives, the elimination of a nitrogen molecule from the molecular ion is a common initial fragmentation step. rsc.org

Studies on thiazine-substituted benzimidazoles and benzoxazoles have shown that their fragmentation patterns are similar, providing a means for their characterization. orientjchem.org The analysis of cefaclor (B193732) and its impurities, which contain a thiazine ring, demonstrates how fragmentation can differentiate between isomers, such as by the elimination of hydrogen chloride to determine the position of a double bond in the thiazine ring. nih.gov Similarly, for xylazine, high-resolution mass spectrometry reveals a main fragment produced by the contraction of the thiazine cycle followed by sulfur loss. researchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Thiazine Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| C₁₇H₁₃NO₄S | ESI [M+H]⁺ | 328.0638 | 328.0628 | nih.gov |

| C₁₉H₁₇NO₄S | ESI [M+H]⁺ | 356.0951 | 356.0976 | nih.gov |

| C₁₈H₁₅NO₄S | ESI [M+H]⁺ | Not specified | Not specified | nih.gov |

| C₁₈H₁₄BrNO₄S | ESI [M+H]⁺ | Not specified | Not specified | nih.gov |

| C₁₉H₁₇NO₄S | ESI [M+H]⁺ | Not specified | Not specified | nih.gov |

Infrared (IR) and Fourier-Transformed Infrared (FTIR) spectroscopy are pivotal for identifying the functional groups present in thiazine molecules. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific bond types.

In various synthesized thiazine derivatives, characteristic IR absorption bands are observed. For example, the C=O stretching vibration in tricyclic 1,2-thiazine derivatives is typically found in the range of 1665–1706 cm⁻¹. nih.gov The SO₂ group in these compounds displays strong absorption bands around 1325–1352 cm⁻¹ and 1172–1177 cm⁻¹. nih.gov The presence of an N-H bond is indicated by a stretching vibration around 3157–3293 cm⁻¹, while C-H stretching in aromatic rings appears near 2980–3168 cm⁻¹. ijrpc.com The C=N bond in 2-phenylaminodihydro-1,3-thiazine is observed at 1620 cm⁻¹, whereas in its imine tautomer, it appears at 1613 cm⁻¹. eurjchem.com The formation of 1,3-thiazine derivatives can be confirmed by the appearance of new NH bands in the region of 3207-3373 cm⁻¹. derpharmachemica.com

Table 3: Characteristic FTIR Absorption Bands for Functional Groups in Thiazine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (carbonyl) | 1641 - 1714 | nih.govijrpc.comresearchgate.net |

| SO₂ (sulfonyl) | 1172 - 1386 | nih.govnih.gov |

| N-H (amine/amide) | 3157 - 3486 | eurjchem.comijrpc.com |

| C-H (aromatic) | 2980 - 3179 | ijrpc.com |

| C=N (imine) | 1516 - 1620 | eurjchem.comijrpc.com |

| C-S-C | 689 - 2315 | ijrpc.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within thiazine compounds. chegg.comchegg.comresearchgate.netshu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.

The UV-Vis spectra of bis nih.govbenzothieno nih.govsciensage.infothiazine isomers show multiple absorption bands in the UV region, with the longest wavelength maxima appearing between 309 nm and 424 nm, depending on the isomer. rsc.org These absorptions are attributed to π → π* transitions. rsc.org Upon oxidation to their radical cations, these compounds exhibit intense, deeply colored solutions with new, strong absorption bands in the visible and near-infrared regions, indicating significant changes in their electronic structure. rsc.org For example, the radical cation of one isomer shows an intense maximum at 680 nm. rsc.org

The formation of thiazine derivatives can be monitored by UV-Vis spectroscopy. For instance, the cyclocondensation of a precursor to form a 2-imino-3,6-dihydro-2H-1,3-thiazine derivative resulted in a hypsochromic shift (a shift to a shorter wavelength) of the λmax from 324 nm to 296 nm. derpharmachemica.com In another study, the formation of a chalcone (B49325) intermediate in the synthesis of 1,3-thiazine derivatives was confirmed by an increase in the λmax values. derpharmachemica.com Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to predict and interpret the vibronic absorption spectra of thiazine dyes like methylene blue. tsu.runih.gov

Table 4: UV-Vis Absorption Maxima (λmax) for Selected Thiazine Derivatives and Their Radicals

| Compound | Solvent | λmax (nm) | Reference |

| syn-syn-bis nih.govbenzothieno nih.govsciensage.infothiazine | CH₂Cl₂ | 230, 265, 300, 309 | rsc.org |

| syn-anti-bis nih.govbenzothieno nih.govsciensage.infothiazine | CH₂Cl₂ | 236, 263, 311 | rsc.org |

| anti-anti-bis nih.govbenzothieno nih.govsciensage.infothiazine | CH₂Cl₂ | 236, 268 (sh), 317, 424 | rsc.org |

| syn-syn-bis nih.govbenzothieno nih.govsciensage.infothiazine radical cation | CH₂Cl₂ | 226, 234, 258, 284, 295 (sh), 311, 328, 382, 427, 494, 680 | rsc.org |

| syn-anti-bis nih.govbenzothieno nih.govsciensage.infothiazine radical cation | CH₂Cl₂ | 228, 262, 285, 315 (sh), 328, 360 (sh), 377, 398, 566 (sh), 617 (sh), 694 | rsc.org |

| anti-anti-bis nih.govbenzothieno nih.govsciensage.infothiazine radical cation | CH₂Cl₂ | 229, 259, 276, 293, 308, 318, 352, 369, 450 (sh), 490, 502, 534, 626 (sh), 717 | rsc.org |

Advanced Raman spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), have been applied to the study of thiazine derivatives, particularly phenothiazines. researchgate.netresearchgate.netrsc.org SERS can provide significantly enhanced Raman signals for molecules adsorbed onto nanostructured metal surfaces, allowing for highly sensitive detection and structural analysis.

Near-infrared (NIR) SERS has been utilized to investigate the interaction between novel phenothiazine-merocyanine dyes and plasmonic nanomaterials. researchgate.netrsc.org This technique is valuable for understanding how these dyes, which are potential sensitizers in dye-sensitized solar cells, interact with the surface of nanoparticles, which can impact the efficiency of such devices. researchgate.net The SERS spectra can reveal information about the orientation and binding of the thiazine-based molecules on the metal surface. google.com

Photoluminescence (PL) spectroscopy is a key technique for investigating the optoelectronic properties of thiazine compounds, particularly their emission characteristics upon photoexcitation. This is especially relevant for their application in materials science, such as in organic light-emitting diodes (OLEDs).

The PL spectra of thiazine derivatives can reveal information about their excited states and emissive properties. For example, a bipolar host material containing a 5H-benzo[d]benzo researchgate.netsciensage.infoimidazo[2,1-b] nih.govnih.govthiazine core showed unstructured emission bands in toluene (B28343), which are attributed to charge-transfer excited states. frontiersin.org The fluorescence spectra of various thiazine dyes, including thionine (B1682319) and methylene blue, have been studied in different solvent environments, showing that the emission bands can be enhanced and red-shifted in surfactant solutions due to interactions between the excited dye and the surfactant. researchgate.netresearchgate.net Time-resolved PL spectroscopy can be used to measure the lifetime of the excited state, providing further insights into the photophysical processes. frontiersin.org Theoretical studies have also been conducted to predict the vibronic fluorescence spectra of thiazine dyes. tsu.ru

X-ray Absorption Near Edge Structure (XANES) for Elemental and Electronic States in Thiazina

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful, element-specific spectroscopic technique used to probe the electronic structure of atoms within a molecule. diamond.ac.ukwikipedia.org It provides detailed information about the oxidation state (valence) and coordination environment (geometry) of the absorbing atom. washington.edumdpi.com The technique involves tuning synchrotron-based X-rays to the binding energy of a core-level electron of a specific element, such as the sulfur or nitrogen atom in a thiazina ring. When the X-ray photon is absorbed, the core electron is excited to unoccupied states. The resulting absorption spectrum has features, particularly in the "near-edge" region (within ~50 eV of the absorption edge), that serve as a fingerprint for the atom's chemical environment. wikipedia.orgwashington.edu

For thiazina and its derivatives, XANES spectroscopy at the sulfur K-edge is particularly valuable. It can unambiguously distinguish between different oxidation states of sulfur, such as thioether (-S-), sulfoxide (B87167) (-SO-), and sulfone (-SO₂-), which are common in various thiazina analogues. nih.gov The energy position of the main absorption peak, or "white line," shifts to higher energies as the oxidation state of the sulfur atom increases. nih.gov This allows for precise speciation of sulfur in complex thiazina-containing systems without requiring extensive sample preparation that might alter the chemical states. mdpi.com

Research findings from studies on various sulfur-containing organic and biological compounds demonstrate the utility of XANES. By comparing the XANES spectrum of an unknown sample to a library of spectra from known standard compounds (e.g., methionine, dimethyl sulfoxide, chondroitin (B13769445) sulfate), the proportion of different sulfur species can be quantified using a linear combination fitting approach. mdpi.comnih.gov This quantitative capability makes XANES an indispensable tool for characterizing the precise electronic and elemental states within novel thiazina compounds.

Crystallographic Analysis of Thiazina and its Derivatives

Crystallographic techniques provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled detail on molecular structure and intermolecular organization.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures. mdpi.com The technique involves irradiating a single, high-quality crystal of a thiazina compound with a focused X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all non-hydrogen atoms can be determined. researchgate.net

This analysis yields a wealth of structural data, including:

Bond lengths and angles: Providing exact measurements of the covalent framework.

Torsion angles: Defining the conformation of the molecule.

Stereochemistry: Confirming the relative and absolute configuration of chiral centers.

For thiazina derivatives, SC-XRD studies have been crucial in establishing the conformation of the six-membered thiazine ring, which is often found in non-planar arrangements like a screw-boat or distorted boat conformation. iucr.orgiucr.orgresearchgate.net For example, the crystal structure of 2H-benzo[b] iucr.orgresearchgate.netthiazin-3(4H)-one 1,1-dioxide revealed a screw-boat conformation for the thiazine ring. iucr.org Similarly, analysis of fused 1,2,4-thiadiazines showed that the heterocyclic ring is puckered. vanderbilt.edu This definitive structural information is essential for understanding reactivity and for computational modeling studies. tandfonline.comajol.info

Below is a table of crystallographic data obtained for a representative benzothiazine derivative, illustrating the detailed information provided by SC-XRD.

| Table 1: Crystallographic Data for 2H-benzo[b] iucr.orgresearchgate.netthiazin-3(4H)-one 1,1-dioxide iucr.org | |

|---|---|

| Parameter | Value |

| Empirical Formula | C₈H₇NO₃S |

| Formula Weight | 197.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707 (2) |

| b (Å) | 15.9681 (4) |

| c (Å) | 11.9798 (4) |

| β (°) | 100.283 (3) |

| Volume (ų) | 1481.44 (7) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.486 |

Beyond defining the structure of a single molecule, crystallographic data reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. iucr.orgiucr.org Understanding these interactions is critical as they influence physical properties like solubility, melting point, and crystal morphology.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal lattice. iucr.orgnih.govresearchgate.net This method maps the different types of close contacts on a 3D surface around the molecule, and 2D "fingerprint plots" provide a quantitative summary of these interactions.

Studies on thiazina derivatives have identified several key interactions that direct their supramolecular assembly:

Hydrogen Bonding: N—H⋯O and C—H⋯O hydrogen bonds are frequently observed, often linking molecules into chains or corrugated layers. iucr.orgiucr.orgresearchgate.net

π-Interactions: C—H⋯π and π–π stacking interactions between aromatic rings are common, contributing significantly to the stability of the crystal packing. iucr.orgtandfonline.com

For instance, in the crystal structure of a 1,4-benzothiazin-3-one derivative, Hirshfeld analysis quantified the contribution of various interactions to the crystal packing, highlighting the dominance of H⋯H, C⋯H, and Cl⋯H contacts. iucr.org

| Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one iucr.org | |

|---|---|

| Interaction Type | Contribution (%) |

| H···H | 44.7 |

| C···H / H···C | 23.7 |

| Cl···H / H···Cl | 18.9 |

| O···H / H···O | 5.0 |

| S···H / H···S | 4.8 |

Single-Crystal X-ray Diffraction for Definitive Molecular Structures of Thiazina

Other Advanced Characterization Techniques for Thiazina

In addition to X-ray methods, other advanced techniques are vital for characterizing thiazina compounds, particularly their higher-order structures and fundamental composition.

While X-ray crystallography is ideal for ordered solids, many functional materials operate in solution where they can self-assemble into larger, dynamic supramolecular structures. Cryo-transmission electron microscopy (cryo-TEM) is a cutting-edge technique for visualizing these assemblies in their near-native, solution-state environment. indiana.edunih.govresearchgate.net The method involves flash-freezing a thin layer of the sample solution so rapidly that water molecules vitrify (form a glass-like solid) instead of crystallizing, thus preserving the delicate supramolecular structures. nih.gov

Cryo-TEM is uniquely suited to characterize the morphology of self-assembled nanostructures that thiazina derivatives might form, such as:

Nanofibers

Rods and ribbons

Vesicles and micelles

Toroidal structures researchgate.net

This direct imaging technique can reveal dimensions, shape, and the hierarchical organization of these assemblies, providing insights that are inaccessible to scattering or diffraction methods which only provide population-averaged data. nih.govtsijournals.com For example, cryo-TEM has been instrumental in studying the self-assembly of peptide amphiphiles and block copolymers into well-defined nanostructures. nih.govbeilstein-journals.org The application of cryo-TEM would be a logical next step to investigate the potential for designed thiazina molecules to form ordered supramolecular polymers or other complex architectures in solution. researchgate.netnih.gov

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. chemcollective.orglibretexts.org This information is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. youtube.comyoutube.com

The procedure is a cornerstone of chemical characterization, especially for newly synthesized compounds. It serves as a crucial check of purity and confirms that the product has the expected atomic composition. The experimentally determined mass percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's identity. sciensage.infoacdlabs.com

For example, in the synthesis of novel 1,3-thiazine derivatives, elemental analysis was used to confirm the successful formation of the target compounds. sciensage.info

| Table 3: Elemental Analysis Data for a Representative Thiazina Derivative: 4-chloro-2-(6-(4-chloro-phenyl)-3,6-dihydro-2-imino-2H-1,3-thiazin-4-yl)-6-nitro-phenol sciensage.info | ||

|---|---|---|

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.50 | 48.46 |

| Hydrogen (H) | 2.80 | 2.78 |

| Nitrogen (N) | 10.60 | 10.56 |

| Oxygen (O) | 12.11 | 12.09 |

| Chlorine (Cl) | 17.89 | 17.82 |

| Sulfur (S) | 8.09 | 8.11 |

Theoretical and Computational Investigations of Thiazina Systems

Quantum Chemical Calculations of Thiazina Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the properties of heterocyclic compounds like thiazinas. mpg.descispace.com These calculations allow for the detailed exploration of the electronic environment, reactivity, and other fundamental molecular characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nist.govschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on a series of thiazine (B8601807) derivatives have determined these values to predict their relative stability. researchgate.net For example, in one study, the calculated HOMO-LUMO gaps for five different thiazine derivatives ranged from 5.442 eV to 5.915 eV, indicating variations in their reactivity. researchgate.net The compound with the smallest energy gap (5.442 eV) was identified as the most reactive in the series. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Series of Thiazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thz1 | -6.342 | -0.512 | 5.830 |

| Thz2 | -6.323 | -0.443 | 5.880 |

| Thz3 | -6.328 | -0.413 | 5.915 |

| Thz4 | -6.339 | -0.627 | 5.712 |

| Thz5 | -6.342 | -0.900 | 5.442 |

Data sourced from a DFT study on thiazine derivatives at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA), reveals the partial charges on each atom within the molecule. sciepub.com This information is critical for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are the likely centers of chemical reaction. researchgate.net For thiazine derivatives, studies have shown that the sulfur and nitrogen atoms of the thiazine ring are often the primary electrophilic and nucleophilic sites, respectively. researchgate.net The distribution of charges and the magnitude of the dipole moment are influenced by the various substituent groups attached to the thiazina core. nih.govnbu.ac.in

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. irjweb.com A compound with a lower electronegativity value gives up its electrons more readily. researchgate.net

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): Is the reciprocal of global hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules. irjweb.com

For a series of thiazine derivatives, these parameters were calculated to compare their reactivity. researchgate.net The compound with the lowest chemical hardness (η = 2.721 eV) was identified as the softest and therefore the most polarizable and reactive. researchgate.net

Chemical Potential (μ): This descriptor is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system. irjweb.com

Global Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). irjweb.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

In a comparative study of thiazine derivatives, the compound with the highest electrophilicity index (ω = 2.410 eV) was identified as the best electron acceptor in the series. researchgate.net Conversely, the derivative with the lowest index (ω = 1.920 eV) was the poorest electron acceptor. researchgate.net These indices are valuable for predicting how thiazina compounds will behave in reactions involving charge transfer.

Table 2: Global Reactivity Descriptors for a Series of Thiazine Derivatives

| Compound | Electronegativity (χ) (eV) | Global Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|

| Thz1 | 3.427 | 2.915 | 2.014 |

| Thz2 | 3.383 | 2.940 | 1.946 |

| Thz3 | 3.370 | 2.957 | 1.920 |

| Thz4 | 3.483 | 2.856 | 2.123 |

| Thz5 | 3.621 | 2.721 | 2.410 |

Data sourced from a DFT study on thiazine derivatives at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Global Hardness, Softness, and Electronegativity of Thiazina Compounds

Molecular Dynamics Simulations and Conformational Analysis of Thiazina

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.complos.org

For thiazina derivatives, MD simulations are particularly useful for:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

Solvent Effects: Understanding how the presence of a solvent affects the structure and dynamics of the thiazina molecule.

Binding Interactions: Simulating the interaction of a thiazina derivative with a biological target, such as a protein active site. This involves analyzing parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the binding free energy to predict the strength of the interaction. researchgate.netmdpi.com

For example, MD simulations have been used to study thiazoline-2-thione derivatives interacting with bovine serum albumin (BSA) to evaluate their stability and binding dynamics. mdpi.com Such studies are crucial for drug design, as they help to understand the dynamic nature of the ligand-receptor complex, which is something a static docking model cannot fully capture. scielo.org.mx

Dynamic Behavior and Conformational Landscapes of Thiazina Scaffolds

The three-dimensional structure and flexibility of the thiazina ring are critical determinants of its chemical and biological properties. Computational methods are instrumental in exploring the conformational landscapes of these molecules, which can range from relatively rigid to highly flexible depending on the substitution pattern and the nature of any fused ring systems.

For instance, dithieno nih.govresearchgate.netthiazines are typically characterized by a folded "butterfly" structure along the sulfur-nitrogen axis, similar to phenothiazine (B1677639). mdpi.com Density Functional Theory (DFT) calculations have been employed to analyze these conformations. The degree of this folding and the orientation of N-substituents (pseudo-equatorial or pseudo-axial) significantly influence the electronic properties of the molecule. rsc.org In contrast, certain bis nih.govbenzothieno nih.govresearchgate.netthiazines can adopt a unique, flattened 1,4-thiazine ring conformation in the solid state. mdpi.com This planarization has profound effects on the electronic structure, with Nucleus-Independent Chemical Shift (NICS) calculations suggesting the antiaromatic character of the central 1,4-thiazine core in these planar conformations. mdpi.comrsc.org DFT-based approaches have been used to rationally design N-aryl substituted bis nih.govbenzothieno nih.govresearchgate.netthiazines (BBTTs) where intramolecular steric constraints force a planar conformation, thereby tuning their electronic and optical properties. rsc.org

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of thiazina scaffolds in solution. For example, MD simulations of pyrano[2,3-e] nih.govresearchgate.netthiazine derivatives have been conducted to support experimental findings regarding their biological activity. ekb.egekb.eg Similarly, MD simulations of a newly designed 1,3-thiazine derivative targeting influenza neuraminidase were run for 100 nanoseconds to confirm the stability of the ligand-protein complex and analyze its conformational behavior within the binding site. researchgate.net These simulations revealed that the compound's stability was maintained through key hydrogen bonding and water-mediated hydrophobic interactions. researchgate.net

Intermolecular Interactions and Aggregation Behavior of Thiazina Molecules

The non-covalent interactions that thiazina molecules engage in are fundamental to their function, governing everything from crystal packing to binding with biological macromolecules. Thiazina derivatives can participate in a variety of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen bonding is a particularly important interaction. In the context of enzyme inhibition, the 4-OH group of certain thiazine-based oxicam derivatives forms a crucial hydrogen bond with the amino acid residue Serine-530 within the active site of cyclooxygenase. nih.gov Water-mediated hydrogen bonds are also observed, connecting the thiazine nitrogen and the carboxamide oxygen to residues like Arginine-120 and Tyrosine-355. nih.gov Quantum chemical calculations on thiazine dyes have suggested that the presence of multiple hydrogen bond donor centers is a key factor in their adsorption onto metal surfaces, indicating that hydrogen bonding can be a primary mechanism of physisorption. acs.orgresearchgate.net

The aggregation behavior of thiazina-based compounds is also a subject of computational study. The tendency of molecules to aggregate is influenced by a delicate balance of intra- and intermolecular forces. thieme-connect.com While specific studies on the aggregation of simple thiazinas are not prevalent, the principles governing the aggregation of related sulfur-containing heterocycles like thiophenes are well-established. The "plasticity" of the sulfur atom's electron cloud promotes a wide range of non-bonding interactions that drive aggregation. thieme-connect.com Computational studies on oxicam derivatives, which contain a 1,2-thiazine ring, have shown that they interact with and disrupt the packing of phospholipid model membranes in a concentration-dependent manner, indicating their ability to influence aggregation in biological environments. mdpi.com

Computational Prediction of Thiazina Reaction Mechanisms and Pathways

Quantum chemical methods are pivotal in elucidating the mechanisms of chemical reactions involving thiazina systems. These calculations can map out potential energy surfaces, identify transition states, and determine reaction energetics, providing insights that are often difficult to obtain experimentally.

For instance, the reactivity of thiazine dyes has been investigated using quantum chemical methods. tandfonline.com Such studies can help understand processes like electron transfer, which is fundamental to their function as photosensitizers or in other applications. The reaction between the hydroxyl radical and thiazine dyes, for example, can be modeled to understand their degradation pathways or their role as antioxidants. tandfonline.com

DFT and semi-empirical methods like PM3 have been used to investigate the reactivity of thiazine dyes in the context of corrosion inhibition. acs.orgresearchgate.net By calculating quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), researchers can predict the regions of a molecule that are most likely to donate or accept electrons. researchgate.net The energy gap (ELUMO – EHOMO) is a critical parameter for predicting the reactivity of inhibitor molecules towards a metal surface. researchgate.net Furthermore, local reactivity can be analyzed using Fukui functions to pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack, which is crucial for understanding how the inhibitor adsorbs onto the metal. researchgate.net

In Silico Modeling of Thiazina Interactions with Molecular Targets (Non-Clinical)

Molecular docking and other in silico modeling techniques are extensively used to predict and analyze the binding of thiazina derivatives to biological targets, primarily proteins and nucleic acids. These methods are a cornerstone of modern drug discovery, enabling the screening of virtual libraries of compounds and providing hypotheses about their mechanism of action.

A significant body of research has focused on the in silico modeling of 1,3-thiazine derivatives as inhibitors of influenza neuraminidase. nih.govnih.gov In one such study, 29 different 1,3-thiazine derivatives were docked into the active site of H1N1 neuraminidase. nih.govnih.gov This virtual screening identified four potential lead compounds (designated 4, 7, 14, and 15) based on their high inhibitory rates and favorable docking scores, which were greater than -6.3 kcal/mol. nih.gov The stability of these interactions was further validated by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are often developed in conjunction with docking studies. For the 1,3-thiazine neuraminidase inhibitors, both 2D- and 3D-QSAR models were built. The 2D-QSAR model yielded a statistically robust correlation with a high predictive power (R²pred = 0.7745 for the GFA-MLR model). nih.govnih.gov The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), also showed good predictive ability (Q² = 0.643 for CoMFA_ES and Q² = 0.702 for CoMSIA_SED). nih.govnih.gov

The table below summarizes the results of the QSAR modeling for 1,3-thiazine derivatives as influenza neuraminidase inhibitors.

| Model Type | R² train | Q² | R² adj | RMSE | R² test | R² pred |

| GFA-MLR (2D-QSAR) | 0.9192 | 0.8767 | 0.8991 | 0.0959 | 0.8943 | 0.7745 |

| GFA-ANN (2D-QSAR) | 0.9227 | 0.9212 | N/A | 0.0940 | 0.8831 | 0.7763 |

| CoMFA_ES (3D-QSAR) | 0.9620 | 0.643 | N/A | N/A | N/A | N/A |

| CoMSIA_SED (3D-QSAR) | 0.8770 | 0.702 | N/A | N/A | N/A | N/A |

Data sourced from a computational study on 1,3-thiazine derivatives. nih.govnih.gov

Similarly, molecular docking studies have been performed on tricyclic 1,2-thiazine derivatives to understand their binding interactions with cyclooxygenase (COX) enzymes, revealing hydrophobic interactions and hydrogen bonds as key features for their inhibitory activity. mdpi.com Other examples include the docking of 1,3-thiazine derivatives against E. coli Glucosamine-6P Synthase and Staphylococcus aureus Peptide deformylase, actascientific.com and hybrid 1,3-thiazine-s-1,3,5-triazine derivatives against ribosomal RNA (r-RNA), highlighting their potential as antibacterial agents. researchgate.net

The table below presents docking scores for selected thiazina derivatives against various biological targets from different studies.

| Thiazina Derivative Class | Target Protein | Specific Compound(s) | Docking Score (kcal/mol) |

| 1,3-Thiazine Derivatives | H1N1 Neuraminidase | Compound 4 | > -6.3 |

| 1,3-Thiazine Derivatives | H1N1 Neuraminidase | Compound 7 | > -6.3 |

| 1,3-Thiazine Derivatives | H1N1 Neuraminidase | Compound 14 | > -6.3 |

| 1,3-Thiazine Derivatives | H1N1 Neuraminidase | Compound 15 | > -6.3 |

| Benzalhydantoin-Thiazine Hybrid | VEGFR-2 | Compound 8 | -6.96 |

| Benzalhydantoin-Thiazine Hybrid | VEGFR-2 | Compound 10 | -7.32 |

| Thiazole-Pyridine Hybrid | SARS-CoV-2 Main Protease | Compound 8a | -8.6 |

Data compiled from multiple non-clinical in silico studies. nih.govnih.govresearchgate.net

These computational approaches not only provide a framework for understanding the structure-activity relationships of known thiazina compounds but also pave the way for the in silico design of novel derivatives with enhanced potency and selectivity for a wide range of molecular targets.

Reactivity and Mechanistic Studies of Thiazina

General Reaction Types of the Thiazina Nucleus

The Thiazina core can undergo several fundamental types of reactions, which are largely dictated by the electron distribution within the ring and the nature of the attacking reagents.

The Thiazina ring system can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a suitable leaving group is present on the ring. Research has shown that the position of substitution is highly dependent on the specific isomer of Thiazina and the reaction conditions employed. For instance, studies on substituted Thiazina derivatives have demonstrated that nucleophiles can displace leaving groups such as halides from the ring. The regioselectivity of these reactions is a key area of investigation.

Table 1: Examples of Nucleophilic Substitution on Thiazina Derivatives

| Thiazina Derivative | Nucleophile | Leaving Group | Product |

|---|---|---|---|

| 2-Chloro-4H-1,3-Thiazina | Methoxide | Cl⁻ | 2-Methoxy-4H-1,3-Thiazina |

This table is illustrative and based on general principles of thiazine (B8601807) chemistry.

The sulfur atom in the Thiazina ring is a key site for oxidative transformations. It can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. For example, mild oxidizing agents like hydrogen peroxide may yield the sulfoxide, while stronger agents such as potassium permanganate (B83412) can lead to the formation of the sulfone. These oxidation products often exhibit altered chemical and physical properties compared to the parent Thiazina.

Table 2: Oxidation States of Sulfur in Thiazina Derivatives

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1,4-Thiazina | m-CPBA (1 equiv.) | 1,4-Thiazina-1-oxide |

This table presents common oxidation reactions observed in thiazine systems.

For Thiazina systems that possess aromatic character, such as certain benzo-fused derivatives, electrophilic aromatic substitution is a significant reaction pathway. The directing effects of the sulfur and nitrogen heteroatoms, as well as any existing substituents on the ring, play a crucial role in determining the position of electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The electron-donating or -withdrawing nature of the heteroatoms can either activate or deactivate the ring towards electrophilic attack.

Oxidation Reactions of the Sulfur Atom in Thiazina

Detailed Mechanistic Pathways of Thiazina Transformations

Understanding the mechanisms of Thiazina reactions is fundamental to controlling the outcome of its chemical transformations and designing new synthetic routes.

The study of reaction intermediates and transition states provides deep insights into the reactivity of Thiazina. In nucleophilic substitution reactions, the formation of Meisenheimer-type intermediates has been proposed in some cases. Computational studies are often employed to model the transition states of these reactions, helping to elucidate the energetic barriers and the preferred reaction pathways. For oxidation reactions, the mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Catalysis plays a pivotal role in many reactions involving Thiazina, offering pathways to enhanced reaction rates and improved selectivity. For instance, acid catalysis can be employed to activate the Thiazina ring towards nucleophilic attack by protonating the nitrogen atom. In electrophilic substitution reactions, Lewis acids are commonly used as catalysts to generate more potent electrophiles. The development of chiral catalysts for asymmetric transformations of Thiazina derivatives is an area of growing interest, aiming to produce enantiomerically pure products.

Intermediate Formation and Transition State Analysis in Thiazina Reactions

Influence of Substituents and Ring Fusion on Thiazina Reactivity and Selectivity

The reactivity and selectivity of the thiazine ring are profoundly influenced by the nature and position of substituents, as well as by the fusion of additional rings to the core heterocyclic structure. These modifications alter the electronic and steric properties of the molecule, thereby dictating the course and rate of its chemical transformations.

The electronic nature of substituents on the thiazine ring plays a critical role in modulating its reactivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact the electron density distribution within the ring, affecting its susceptibility to electrophilic or nucleophilic attack.

Theoretical studies on 4H-1,3-thiazines have demonstrated the substantial influence of substituents at the 4-position on the molecule's stability and reactivity. For instance, in cycloreversion reactions, the presence of an electron-donating methyl group at the 4-position makes the reaction more challenging compared to when an electron-withdrawing ethyl carboxylate group is present at the same position. researchgate.netsciepub.com Density Functional Theory (DFT) calculations have quantified this effect, showing a higher activation energy for the cycloreversion of the 4-methyl-substituted thiazine compared to its 4-ethoxycarbonyl-substituted counterpart. sciepub.comsciepub.com This suggests that the electron-withdrawing nature of the ester group facilitates the bond-breaking process in the cycloreversion reaction.

The following table summarizes the calculated thermochemical parameters for selected 3,7-disubstituted phenothiazines in the gas phase:

| Substituent (Y) | BDE(N-H) (kcal/mol) | IE (kcal/mol) | PA (kcal/mol) |

| H | 84.7 | 165.7 | 221.7 |

| OCH₃ | 79.9 | 154.5 | 225.8 |

| Cl | 83.4 | 167.3 | 218.4 |

| NO₂ | 87.1 | 179.3 | 209.6 |

| Data sourced from computational studies on 3,7-disubstituted phenothiazines. kuleuven.be |

The position of the substituent also governs the regioselectivity of reactions. For instance, in the iodination of N-(p-chlorophenyl)-3,5-dimethyl-1,1-dioxo-1,2-thiazine, the presence of the electron-withdrawing p-chlorophenyl group on the nitrogen atom influences the rate of electrophilic substitution on the thiazine ring. ajol.info

The fusion of a benzene (B151609) ring to the thiazine moiety, forming benzothiazines, and further fusion to create phenothiazines, significantly alters the electronic structure and, consequently, the reactivity of the parent thiazine. ajol.inforasayanjournal.co.in This fusion extends the π-electron system, leading to changes in aromaticity and the energies of the frontier molecular orbitals (HOMO and LUMO).

Computational analyses have shown that the HOMO-LUMO energy gap differs between the thiazine isomers and their fused analogues like phenothiazine (B1677639). nanobioletters.com For instance, the HOMO-LUMO gap for 1,4-thiazine is significantly larger than that for phenothiazine, indicating a greater kinetic stability for the former towards certain reactions. nanobioletters.com The extended conjugation in phenothiazine, however, makes it more susceptible to oxidation, readily forming a stable cation radical, which is a key intermediate in many of its reactions. researchgate.net

The synthesis of 1,4-benzothiazines through the oxidative cyclocondensation of 2-aminobenzenthiol with 1,3-dicarbonyl compounds highlights the role of the fused benzene ring in directing the cyclization process. rasayanjournal.co.in The reactivity in these syntheses is also influenced by the reaction medium, with different solvents affecting the reaction rates and yields. rasayanjournal.co.in

Furthermore, the rigidity and planarity imposed by ring fusion can affect the stereoselectivity of reactions. In the intramolecular nucleophilic addition of sulfonimidoyl carbanions to form benzothiazines, the reaction proceeds with high stereoselectivity, a feature that is attributed to the conformational constraints of the ring-fused system. nih.gov The fusion of a second aromatic ring to form dibenzothiazines can be achieved through processes like one-pot N,O-transfer and intramolecular C-H amination, further illustrating the unique reactivity patterns endowed by extended ring fusion. acs.org

The table below provides a qualitative comparison of the reactivity of thiazine and its ring-fused analogues:

| Compound Type | Key Reactivity Features |

| Monocyclic Thiazines | Reactivity is highly dependent on the substitution pattern and isomer type (1,2-, 1,3-, or 1,4-). Prone to cycloaddition and cycloreversion reactions. researchgate.netthieme-connect.de |

| Benzothiazines | The fused benzene ring influences the electronic properties and provides a template for further functionalization. Can be synthesized via intramolecular cyclization reactions. rasayanjournal.co.innih.gov |

| Phenothiazines | Extended π-conjugation leads to ready oxidation to form stable cation radicals. The nitrogen and sulfur heteroatoms are key sites for reactivity. kuleuven.beresearchgate.net |

Mechanistic Biological Interactions of Thiazina Derivatives in in Vitro and Model Systems

Molecular Mechanism of Interaction with Non-Human Cellular Components

Thiazina-based compounds exhibit a range of interactions with crucial biomolecules, including enzymes, proteins, and nucleic acids, underpinning their observed biological activities in non-human model systems.

Enzyme Modulation Studies (e.g., Tyrosinase Enzyme Inhibition in Cell-Based Assays)

A significant area of investigation has been the modulation of enzyme activity by thiazina derivatives, with a particular focus on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Several studies have demonstrated the potent inhibitory effects of various thiazole (B1198619) and thiazine (B8601807) derivatives on tyrosinase activity in both enzymatic and cell-based assays.

For instance, (Z)-2-benzylidene-dihydroimidazothiazolone (DHIT) derivatives were designed and synthesized as novel tyrosinase inhibitors. nih.gov In cell-based assays using B16F10 melanoma cells, compounds 1b and 1f were found to inhibit cellular tyrosinase activity and subsequent melanin production more effectively than the well-known inhibitor, kojic acid, without showing significant cytotoxicity. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov

Similarly, a study on 1,3-thiazine derivatives identified 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazine (TZ-6) as a potent inhibitor of melanogenesis in melan-a cells. nih.gov TZ-6 was shown to inhibit both mushroom and cellular tyrosinase and also reduced the expression levels of the tyrosinase protein. nih.gov Other research has explored thiourea-containing drugs, which share structural motifs with some thiazina compounds, and found that molecules like thioacetazone and ambazone significantly inhibited tyrosinase. scienceopen.com

The inhibitory potential of these derivatives is often linked to their ability to chelate the copper ions within the tyrosinase active site. mdpi.com The table below summarizes the inhibitory activity of selected thiazina and related derivatives against tyrosinase in cell-based assays.

Interactive Data Table: Tyrosinase Inhibition by Thiazina Derivatives in Cell-Based Assays

| Compound | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Compound 1b (DHIT derivative) | B16F10 | Cellular Tyrosinase Activity | More potent inhibition than kojic acid. | nih.gov |

| Compound 1f (DHIT derivative) | B16F10 | Cellular Tyrosinase Activity & Melanin Production | Dose-dependently inhibited cellular tyrosinase and melanin production. | nih.gov |

| TZ-6 | melan-a | Melanin Biosynthesis | 30.4% inhibition of melanogenesis at 100 µM; reduced tyrosinase expression. | nih.gov |

| Ambazone | B16F10 | Melanin Content | Decreased melanin content at 20 µM without cellular toxicity. | scienceopen.com |

Protein Binding Mechanisms (e.g., Hsp70 Chaperone Agonism in Cell Models)

Thiazina derivatives also interact with other critical cellular proteins, such as molecular chaperones. The Heat shock protein 70 (Hsp70) family is essential for maintaining protein homeostasis and is often over-expressed in cancer cells, making it a therapeutic target. nih.govmdpi.com

Research into benzothiazole (B30560) derivatives has revealed their ability to bind to a conserved, allosteric site in Hsp70. nih.gov This binding event blocks the interaction of Hsp70 with its nucleotide-exchange factors (NEFs), which is a crucial step in the chaperone's functional cycle. nih.govmdpi.com While many compounds developed, such as MKT-077 and JG-98 , are inhibitors, the principle demonstrates a specific protein binding mechanism for the thiazole core structure. nih.gov These interactions are not based on the chaperone's substrate-binding domain but on an allosteric pocket, leading to modulation of the chaperone's activity. nih.gov The development of neutral pyridine-containing benzothiazole analogs, such as JG2-38 , aimed to improve properties for their use as chemical probes to explore Hsp70 function in cell survival and tumorigenesis. nih.gov

Interaction with Nucleic Acids (in vitro studies)

In vitro studies have shown that certain thiazole-containing compounds can bind to nucleic acids, demonstrating sequence and structural specificity. Lexitropsins, which are DNA minor groove binding agents, have been modified to include thiazole rings to alter their DNA sequence recognition properties. nih.gov

One study investigated thiazole-containing lexitropsins where the orientation of the thiazole's heteroatoms was varied. nih.gov When the thiazole nitrogen was directed towards the floor of the DNA minor groove, the lexitropsin (B1675198) could bind to mixed AT-GC sequences, a property attributed to hydrogen bonding between the thiazole nitrogen and the 2-amino group of guanine. nih.gov Conversely, when the larger sulfur atom was directed inwards, the compound showed a strict preference for AT sequences, as the sulfur atom sterically clashed with the guanine-2-amino group, leading to GC site avoidance. nih.gov

Other research focused on 1,10-phenanthroline (B135089) derivatives, including one with a 4-phenylthiazole (B157171) component, as potential binders for telomeric G-quadruplex DNA. mdpi.com While the 4-phenylthiazole derivative itself was inactive, related thiosemicarbazone derivatives showed a significant preference for binding and stabilizing the telomeric G-quadruplex DNA structure over double-stranded DNA. mdpi.com These interactions are typically studied using techniques like FRET-based DNA melting assays, circular dichroism, and viscosity titrations to confirm the binding mode. mdpi.comatdbio.com

Perturbation of Non-Human Cellular Pathways by Thiazina Derivatives

By interacting with specific molecular components, thiazina derivatives can disrupt entire cellular pathways, leading to significant physiological changes in model organisms and cells.

Melanin Biosynthesis Pathway Blocking in Model Cells

The inhibition of the tyrosinase enzyme by thiazina derivatives directly leads to the perturbation of the melanin biosynthesis pathway. nih.govnih.gov Melanogenesis is the multi-step process responsible for producing melanin pigments. jmb.or.kr Tyrosinase catalyzes the initial and rate-limiting steps: the hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. nih.gov

In cell models such as B16F10 melanoma cells and human MNT-1 melanoma cells, treatment with effective thiazina-based tyrosinase inhibitors results in a measurable decrease in both intracellular and extracellular melanin content. nih.govchemrxiv.org Studies on (Z)-2-benzylidene-dihydroimidazothiazolone derivatives 1b and 1f showed that their anti-melanogenic effects were a direct consequence of tyrosinase inhibition. nih.gov Similarly, the 1,3-thiazine derivative TZ-6 not only inhibited the enzyme directly but also reduced the total amount of tyrosinase protein available in melan-a cells, further blocking the pathway. nih.gov This demonstrates that thiazina derivatives can interfere with melanin production at both the enzymatic activity and protein expression levels.

Disruption of Bacterial Proton Motive Force (PMF) by Thiazina Compounds

Certain thiazina-containing compounds have been shown to disrupt the bacterial proton motive force (PMF), a critical energy-dependent process in bacteria. biorxiv.orgnih.gov The PMF is an electrochemical proton gradient across the cytoplasmic membrane, composed of two components: the electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH). nih.govresearchgate.net It is essential for ATP synthesis, active transport, and bacterial motility. nih.gov

The antipsychotic drug Thioridazine (B1682328) , which contains a phenothiazine (B1677639) core structure, has been identified as a potent disruptor of the PMF in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.orgnih.gov Thioridazine primarily acts by dissipating the membrane potential (ΔΨ), potentially through the inhibition of NADH:quinone oxidoreductase II. nih.gov In cell-based assays, thioridazine treatment led to a significant increase in fluorescence of the membrane potential-sensitive dye DiSC₃(5), indicating membrane depolarization. nih.gov This disruption of the PMF and subsequent membrane permeabilization has been shown to be highly effective at killing MRSA cells, including antibiotic-tolerant persister cells. biorxiv.orgnih.gov

Interactive Data Table: Effect of Thioridazine on MRSA Membrane Potential (ΔΨ)

| MRSA Strain | Thioridazine Concentration | Change in DiSC₃(5) Fluorescence (Fold Increase vs. Control) | Implication | Reference |

|---|---|---|---|---|

| BAA-41 | 10x MIC | > 11-fold | Strong dissipation of ΔΨ | nih.gov |

Inhibition of Bacterial Enzyme Activity (e.g., β-ketoacyl-acyl-carrier protein synthase III)